B1578413 Antibacterial peptide PMAP-36

Antibacterial peptide PMAP-36

Cat. No.: B1578413
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Host Defense Peptides in Vertebrates

Host defense peptides represent a critical component of the innate immune system across all vertebrate species, forming the first line of defense against invading pathogens. These gene-encoded antimicrobial molecules have been characterized in numerous organisms, from fish to humans, demonstrating their evolutionary conservation and biological importance. Research has identified more than 2,600 naturally occurring antimicrobial peptides, with varying distributions across species—147 in humans, 352 in mammals, 1,148 in amphibians, 140 in fish, 45 in reptiles, 43 in birds, and 600 in arthropods.

Host defense peptides in vertebrates typically range in size from 15 to 200 amino acid residues and play crucial roles in the immediate defense response to microorganisms. These peptides are generally characterized as small, cationic molecules with significant hydrophobic portions that allow them to interact with and disrupt microbial membranes. Their expression occurs in various anatomical locations, including epithelial surfaces, phagocytic cells, and body fluids, providing both systemic and localized protection against environmental pathogens.

Beyond their direct antimicrobial activity, these peptides demonstrate remarkable functional versatility. They participate in diverse immunological processes, including inflammation modulation, wound healing, and cellular recruitment, creating a bridge between innate and adaptive immunity. Some host defense peptides are constitutively expressed, while others are induced in response to infection or inflammation, allowing organisms to mount appropriate responses to different threats.

Table 1: Distribution of Host Defense Peptides Across Vertebrate Species

Species Group Number of Identified Peptides
Human 147
Mammals 352
Amphibians 1,148
Fish 140
Reptiles 45
Birds 43
Arthropods 600

The structural diversity of host defense peptides contributes to their broad spectrum of antimicrobial activities. Based on their three-dimensional secondary structures, these peptides can be classified into four major categories: (1) peptides with an alpha-helical conformation, (2) peptides with beta-sheet structures, (3) peptides containing both alpha-helical and beta-strand structures, and (4) peptides with neither alpha-helical nor beta-strand configurations. This structural diversity enables these molecules to target different microbial pathogens through various mechanisms, primarily through membrane disruption.

Structural and Functional Classification of Cathelicidins

Cathelicidins constitute a distinctive family of host defense peptides found exclusively in vertebrates. They are named for the presence of a highly conserved "cathelin" domain at their N-terminus, which shows homology to cathelin—a cathepsin L inhibitor first isolated from porcine leukocytes. Unlike other antimicrobial peptide families such as defensins, cathelicidins demonstrate remarkable diversity in their mature peptide sequences while maintaining this conserved pro-domain structure.

All cathelicidins are encoded by genes consisting of four exons with a consistent organizational pattern. The first exon encodes the signal peptide (29-30 amino acid residues), exons 2 and 3 encode the cathelin domain (99-114 amino acid residues), and exon 4 encodes the mature antimicrobial peptide (12-100 amino acid residues). This genetic architecture is highly conserved across species, with cathelicidin genes typically clustered on chromosomes—for example, on chromosome 13 in pigs, chromosome 19 in sheep, and chromosome 22 in cattle.

The mature cathelicidin peptides exhibit considerable structural diversity across species, reflecting evolutionary adaptations to different environmental pathogens. Based on their structural characteristics, cathelicidins can be classified into several groups:

  • Alpha-helical peptides (e.g., human cathelicidin LL-37, porcine PMAP-36)
  • Proline and arginine-rich peptides (e.g., bovine Bac5 and Bac7)
  • Tryptophan-rich peptides (e.g., bovine indolicidin)
  • Beta-hairpin peptides containing disulfide bridges (e.g., porcine protegrins)

Table 2: Structural Diversity of Cathelicidins Across Species

Species Representative Cathelicidins Structural Characteristics
Human LL-37 Alpha-helical
Pig PMAP-36, PMAP-37, PR-39 Alpha-helical, proline-rich
Cattle BMAP-27, BMAP-28, Bac5, Bac7, Indolicidin Alpha-helical, proline-rich, tryptophan-rich
Sheep SMAP-29, OaBac5, OaBac7.5 Alpha-helical, proline-rich
Horse eCATH-1, eCATH-2, eCATH-3 Alpha-helical
Chicken CATHL1, CATHL2, CATHL3 Alpha-helical
Fish asCath1, asCath2, rtCath1, rtCath2 Varied structures

Functionally, cathelicidins demonstrate multiple biological activities beyond their direct antimicrobial effects. They exert broad-spectrum antimicrobial activity against bacteria, fungi, viruses, and parasites through membrane disruption mechanisms. Their cationic nature allows them to target negatively charged microbial membranes preferentially over host cell membranes, which contain neutral phospholipids.

Beyond direct pathogen killing, cathelicidins perform important immunomodulatory functions, including neutralization of bacterial lipopolysaccharide (LPS), modulation of cytokine production, promotion of wound healing, and regulation of cellular recruitment to infection sites. These diverse functions highlight the multifaceted role of cathelicidins in vertebrate immune responses.

The cathelin domain itself, once thought to be functionally inactive, has been the subject of recent investigations. While the human cathelin-like domain does not exhibit cysteine protease inhibitory activity (unlike some cystatins with similar structures), it may have other biological functions or simply serve as a structural element that keeps the antimicrobial peptide inactive until proteolytic processing.

Discovery and Evolutionary Significance of Porcine PMAP-36

Porcine myeloid antimicrobial peptide-36 (PMAP-36) was first identified in the early 1990s as a cathelicidin-derived host defense peptide, deduced from porcine bone marrow RNA transcripts. This 36-amino acid peptide exemplifies the alpha-helical structural class of cathelicidins and has attracted significant research interest due to its potent antimicrobial properties and unique structural characteristics.

PMAP-36 is characterized as a highly cationic peptide with a net charge of +13, making it one of the most positively charged natural antimicrobial peptides identified to date. This extreme cationic character contributes to its strong electrostatic interactions with negatively charged microbial membranes. The peptide adopts an amphipathic alpha-helical conformation, with hydrophobic residues concentrated on one face of the helix and cationic residues on the opposite face—a structural arrangement optimal for membrane disruption.

A significant discovery regarding PMAP-36 was that it exists naturally in both monomeric and dimeric forms. The precursor protein is stored as a dimeric structure of approximately 38 kDa, formed through a dimerization site at the C-terminal cysteine residue. Both monomeric and dimeric forms of PMAP-36 demonstrate potent and rapid microbicidal activity against a wide spectrum of microorganisms, though with some functional differences. The dimeric structure allows the molecule to achieve an impressive charge density (+28 in 70 residues), potentially enhancing its antimicrobial efficacy.

Structure-function studies of PMAP-36 have revealed important insights about its functional domains. The alpha-helical region is primarily localized to the N-terminus of the peptide, while the C-terminal portion contains a hydrophobic region that also contributes significantly to its antimicrobial activity. Truncation studies demonstrated that while the first 11 amino acids of the N-terminal side are dispensable for Escherichia coli killing and lipopolysaccharide neutralization, deletion of four additional amino acids results in a substantial decrease in activity. This suggests that certain structural elements within positions 12-15 are critical for the antimicrobial function of PMAP-36.

Table 3: Functional Properties of PMAP-36 and Its Derivatives

Peptide Form Antimicrobial Activity LPS Neutralization Membrane Permeabilization
Full-length PMAP-36 High Strong Rapid
Monomeric PMAP-36 High Strong Rapid
Dimeric PMAP-36 High with reduced medium dependence Strong Rapid
N-terminal truncated (11 aa deleted) Maintained Maintained Slightly reduced
Further truncated (15 aa deleted) Significantly reduced Reduced Significantly slower
C-terminal truncated Reduced Maintained Reduced
RI18 (18-mer peptide) Excellent against bacteria and fungi Present Efficient membrane damage

From an evolutionary perspective, PMAP-36 represents an important example of the diversification of cathelicidins across vertebrate species. Phylogenetic analyses of cathelicidin genes indicate that they likely evolved from a common ancestral gene that existed prior to the divergence of birds and mammals. The cathelin domain has remained highly conserved throughout evolution, while the C-terminal antimicrobial domain has undergone significant diversification, reflecting adaptations to different microbial challenges faced by various species.

The porcine cathelicidin family, including PMAP-36, holds particular evolutionary significance as it demonstrates remarkable diversity, with multiple structural types represented (alpha-helical peptides like PMAP-36, proline-rich peptides like PR-39, and beta-hairpin peptides like protegrins). This diversity within a single species highlights the evolutionary pressure to develop varied antimicrobial strategies and suggests that pigs may have faced diverse microbial challenges throughout their evolutionary history.

Recent research has expanded understanding of PMAP-36's therapeutic potential through the development of modified derivatives. For example, an 18-amino acid derivative called RI18 retained excellent antimicrobial activity while exhibiting reduced hemolytic effects, demonstrating improved cell selectivity compared to the parent peptide. Additionally, PMAP-36 has shown promising synergistic effects when combined with conventional antibiotics against resistant bacteria, including extraintestinal pathogenic Escherichia coli. These findings highlight the potential of PMAP-36 and its derivatives as templates for developing novel antimicrobial agents.

Properties

bioactivity

Antibacterial

sequence

GRFRRLRKKTRKRLKKIGKVLKWIPPIVGSIPLGCG

Origin of Product

United States

Scientific Research Applications

In Vitro Studies

PMAP-36 exhibits significant antibacterial activity against various bacterial strains. A study demonstrated that PMAP-36 had minimum inhibitory concentrations (MICs) ranging from 1–4 µM against several pathogens, with notable efficacy against Escherichia coli and Staphylococcus aureus .

Bacterial StrainMIC (µM) for PMAP-36
E. coli1–4
S. aureus64
Salmonella choleraesuis2
Listeria monocytogenes4

In Vivo Applications

In vivo studies have highlighted the therapeutic potential of PMAP-36 in animal models. For instance, when administered to mice infected with Salmonella choleraesuis , PMAP-36 significantly reduced bacterial load and inflammation in liver and lung tissues, resulting in improved survival rates .

Combination Therapies

Combining PMAP-36 with conventional antibiotics has shown promise in enhancing antibacterial efficacy while reducing the likelihood of developing drug resistance. A study reported that the combination of PMAP-36 with erythromycin resulted in a remarkable reduction of the minimum bactericidal concentration (MBC) for erythromycin against E. coli by up to 256-fold .

CombinationMBC Reduction (fold)
PMAP-36 + Erythromycin256
PMAP-36 + TetracyclineSignificant increase in survival rates

Immunomodulatory Effects

Beyond its direct antibacterial properties, PMAP-36 has been found to modulate immune responses. It enhances the activation of dendritic cells and promotes the production of interferon-alpha (IFN-α), which plays a crucial role in antiviral immunity . This dual action—antibacterial and immunomodulatory—positions PMAP-36 as a valuable candidate for therapeutic development.

Case Study 1: Treatment of Porcine Extraintestinal Pathogenic E. coli

A recent study investigated the efficacy of PMAP-36 combined with tetracycline against porcine extraintestinal pathogenic E. coli. The results indicated that this combination significantly increased survival rates and reduced bacterial load in infected pigs, demonstrating its potential for veterinary applications .

Case Study 2: Synergistic Effects with Other AMPs

Research exploring the synergistic effects of PMAP-36 combined with other antimicrobial peptides (AMPs) showed enhanced antibacterial activity against multidrug-resistant strains, reinforcing the notion that AMPs can be effectively utilized as adjuvants to traditional antibiotics .

Comparison with Similar Compounds

Structural and Functional Comparison with Other Cathelicidins

PMAP-36 shares functional similarities with human LL-37 and chicken CATH-2 but differs in structural organization and immunomodulatory effects:

Peptide Species Length (AA) Net Charge Key Structural Features MBC (μM) Cytotoxicity Immunomodulatory Role
PMAP-36 Pig 36 +13 N-terminal α-helix; C-terminal proline hinge; dimerizes via Cys35 1–10 High (hemolytic) LPS neutralization, TLR9 activation
LL-37 Human 37 +6 Full α-helix 10–40 Moderate Chemokine induction, LPS weak binding
CATH-2 Chicken 26 +8 Two short α-helical segments 5–10 Low Phagocytosis enhancement, TLR2/4 modulation

Key Findings :

  • PMAP-36 is more potent than LL-37 and CATH-2 against E. coli (MBC: 2.5–10 μM ) .
  • Unlike LL-37, PMAP-36 strongly binds LPS but weakly inhibits LPS-induced macrophage activation .
  • Truncation of PMAP-36’s N-terminal 11 residues (P12 analog) retains antimicrobial activity while reducing hemolysis from 60% to 10% at 40 μM .
Synergy with Conventional Antibiotics

PMAP-36 enhances the efficacy of antibiotics by permeabilizing bacterial membranes, facilitating intracellular drug delivery. Notable synergistic combinations include:

Antibiotic Pathogen FBCI Mechanistic Insight Reference
Tetracycline E. coli PCN033 0.3125 Reduces MBC of tetracycline by 16-fold; disrupts membrane integrity
Gentamicin E. coli PCN033 0.375 Accelerates bacterial killing within 30 minutes
Erythromycin S. aureus <0.5 Enhances membrane damage and reduces inflammatory cytokines

FBCI (Fractional Bactericidal Concentration Index) : Synergy (FBCI ≤ 0.5), Additivity (0.5 < FBCI ≤ 1) .

Comparison with Engineered Analogs

Truncated and modified PMAP-36 derivatives aim to reduce toxicity while retaining potency:

Analog Modification Antimicrobial Activity (MIC, μM) Hemolysis (HC50, μM) Key Advantage
PMAP-36 (1-24) N-terminal truncation 1–4 (similar to parent) >200 Retains activity; 4-fold lower cytotoxicity
RI18 Residues 7–24 + Trp substitution 1–8 >200 19-fold improved selectivity index vs. bacteria
GI24 Hydrophobic core optimization 1–4 >200 Lower hemolysis than melittin

Mechanistic Insights :

  • Analogs like RI18 kill bacteria via membrane depolarization and pore formation, confirmed by SEM showing cell wall corrugation .
  • Monomerization (e.g., mP1) reduces cytotoxicity but preserves antimicrobial activity .
Functional Divergence from Non-Cathelicidin AMPs

PMAP-36 outperforms other AMPs in nucleic acid isolation applications due to its broad-spectrum lytic activity:

Application PMAP-36 Lysozyme Melittin
RNA yield from S. aureus 21.0 µg (RIN = 9.3) 11.3 µg (RIN = 2.11) Not applicable (high toxicity)
Gram-negative lysis Effective (e.g., E. coli, Salmonella) Ineffective without detergents Moderate (requires higher doses)

PMAP-36’s membrane-lytic efficiency enables 2-fold higher RNA yields than lysozyme in Salmonella typhimurium .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Using Fmoc Chemistry

PMAP-36 and its analogues are predominantly synthesized using the solid-phase peptide synthesis method based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This approach allows for stepwise elongation of the peptide chain on a solid resin support, facilitating efficient assembly of the 36-amino acid sequence of PMAP-36 or its truncated derivatives.

  • The peptides are assembled on resins such as Rink Amide MBHA resin, which enables C-terminal amidation, a modification important for biological activity and stability.
  • Each amino acid is coupled sequentially with Fmoc-protected residues, followed by Fmoc deprotection cycles.
  • After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using appropriate cleavage cocktails.

This method provides high control over sequence fidelity and allows incorporation of modified amino acids or lipid moieties for enhanced activity.

Synthesis of Shortened and Modified Analogues

To improve pharmacokinetic properties and reduce cytotoxicity, shortened analogues of PMAP-36 (e.g., 20-mers covering residues 12-31 and 13-mers covering residues 12-24) have been designed and synthesized. These analogues often include:

  • Replacement of proline residues (e.g., Pro25 and Pro26) with alanine and lysine to increase α-helical content and positive charge.
  • Introduction of lipid moieties of varying lengths to enhance membrane interaction.
  • Incorporation of helicogenic amino acids such as α-aminoisobutyric acid to stabilize helical structures and improve protease resistance.

Purification Methods

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

After synthesis, PMAP-36 peptides are purified by reverse phase high-performance liquid chromatography to achieve purity levels exceeding 95%. RP-HPLC separates peptides based on hydrophobic interactions with the stationary phase, allowing removal of truncated sequences and impurities.

  • Typical purification involves gradients of acetonitrile in water with 0.1% trifluoroacetic acid.
  • Purified peptides are lyophilized for storage and further use.

Structural Characterization and Analysis

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to analyze the secondary structure of PMAP-36 and its derivatives in different environments:

  • In aqueous solution, peptides generally exhibit unordered conformations.
  • In membrane-mimetic environments such as sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE), PMAP-36 analogues adopt α-helical structures critical for antimicrobial activity.
  • Modifications that increase α-helicity correlate with enhanced antimicrobial potency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed conformational data, confirming the presence and stability of helical regions and the effects of amino acid substitutions on peptide folding and dynamics.

Physicochemical Properties and Design Considerations

The design of PMAP-36 derivatives balances several key parameters:

Parameter Description Impact on Activity
Chain Length Full-length (36 residues) vs. shortened (13-20 residues) Shortened peptides retain activity with reduced toxicity
Net Charge Positive charge from lysine and arginine residues Facilitates electrostatic attraction to bacterial membranes
Hydrophobicity Hydrophobic amino acids concentrated at C-terminus Enhances membrane insertion and disruption
Helical Content α-helix formation critical for membrane interaction Increased helicity improves antimicrobial efficacy
Lipidation Addition of lipid moieties to peptides Improves membrane affinity and stability

These parameters are optimized through iterative synthesis and testing to produce peptides with strong antimicrobial activity, low cytotoxicity, and enhanced stability against proteases.

Summary Table of Preparation Methods and Key Findings

Step Method/Technique Details and Findings References
Peptide Synthesis Solid-phase peptide synthesis (Fmoc) Assembly on Rink Amide MBHA resin; allows sequence control and modifications
Analogue Design Truncation and amino acid substitution Shortened peptides (12-31, 12-24 residues); Pro to Ala/Lys substitution; lipid moieties added
Purification Reverse phase HPLC Purity >95%; separation by hydrophobicity gradients
Structural Analysis Circular dichroism and NMR Confirmation of α-helical structure in membrane-mimetic environments; helicity correlates with activity
Physicochemical Optimization Charge, hydrophobicity, helicity, lipidation Balancing these factors improves antimicrobial potency and reduces cytotoxicity

Q & A

Q. What structural features of PMAP-36 contribute to its antimicrobial activity?

PMAP-36’s activity is attributed to its high net positive charge (+13) and amphipathic α-helical conformation in the N-terminal domain (residues 1–20). The cationic residues (36% of total amino acids) enable electrostatic interactions with negatively charged bacterial membranes, while the amphipathic helix facilitates membrane insertion and disruption. Truncated derivatives like GI24 retain these features, maintaining comparable activity to the full-length peptide despite reduced length .

Q. What experimental methodologies are used to study PMAP-36’s membrane interactions?

Key techniques include:

  • Fluorescence assays : Trp fluorescence quenching with acrylamide to assess peptide insertion into bacterial-mimetic liposomes (e.g., PE/PG membranes) .
  • Membrane permeability assays : Use of NPN (outer membrane) and diSC3(5) (cytoplasmic membrane depolarization) dyes to quantify membrane disruption .
  • Electron microscopy : SEM and TEM reveal morphological changes (e.g., pore formation, membrane corrugation) in E. coli treated with PMAP-36 or GI24 .

Q. What strategies optimize PMAP-36’s antimicrobial activity and reduce cytotoxicity?

  • Truncation : Removing C-terminal residues (e.g., GI24, RI21) retains activity while lowering hemolysis .
  • Amino acid substitution : Hydrophobic residues (e.g., Trp at position 23) enhance membrane interaction; Arg substitutions improve selectivity .
  • Hybrid peptides : Fusion with other AMP sequences (e.g., (PMAP-36)₂ dimer) reduces hemolysis and enhances immunomodulatory effects .

Advanced Research Questions

Q. How do truncated derivatives like GI24 maintain antimicrobial activity despite reduced length?

GI24 (residues 1–24) retains the N-terminal cationic and amphipathic helix critical for membrane binding. Hydrophobic residues (e.g., Val³, Leu²³) ensure deep membrane insertion, while avoiding excessive hydrophobicity minimizes hemolysis. Single-site mutagenesis shows position 23 is crucial: replacing Leu with less hydrophobic residues reduces activity .

Q. What contradictions exist in PMAP-36’s mechanism of action?

  • Membrane disruption vs. intracellular targets : While PMAP-36 permeabilizes membranes (evidenced by PI uptake and depolarization assays), electron microscopy also shows clustered intracellular DNA/ribosomes, suggesting dual mechanisms .
  • Species-specific activity : PMAP-36 is ineffective against S. typhimurium but highly active against P. aeruginosa and E. coli O78, highlighting strain-dependent interactions .

Q. How does PMAP-36 synergize with conventional antibiotics?

  • Erythromycin/tetracycline synergy : PMAP-36 enhances antibiotic penetration by disrupting outer membranes. For E. coli PCN033, PMAP-36 reduces tetracycline’s MIC by 16-fold (FBCI = 0.3125). Synergy also delays resistance emergence .
  • Reduced cytotoxicity : Combinations (e.g., PMAP-36 + erythromycin) lower hemolytic activity compared to individual agents .

Q. How do bacterial outer membrane vesicles (OMVs) interact with PMAP-36?

  • Defense mechanism : E. coli releases OMVs to sequester PMAP-36, neutralizing its activity. PMAP-36 binds OMVs via hydrophobic/hydrogen bonding and is partially degraded by surface-exposed proteases .
  • Species-specific responses : P. aeruginosa retains PMAP-36 in cell pellets rather than OMVs, suggesting alternative resistance strategies .

Q. What challenges hinder PMAP-36’s translation to in vivo applications?

  • Stability : Proteolytic degradation in biological fluids limits efficacy; encapsulation in delivery systems (e.g., liposomes) is under investigation .
  • Immunomodulatory trade-offs : While recombinant (PMAP-36)₂ boosts IgM in chickens, excessive immune activation may cause cytotoxicity .
  • In vitro-in vivo discrepancies : In murine models, PMAP-36’s efficacy against E. coli infections requires higher doses than predicted from MICs, likely due to serum protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.